

Application Notes and Protocols for Reactions Involving 2-Amino-5-diethylaminopentane

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Compound of Interest

Compound Name: 2-Amino-5-diethylaminopentane

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These application notes provide a comprehensive overview of the experimental setup for chemical reactions involving **2-Amino-5-diethylaminopentane** (also known as N¹,N¹-Diethyl-1,4-pentanediamine). This versatile diamine is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antimalarial drug Chloroquine.[1][2] This document outlines detailed protocols for its synthesis and its application in the preparation of 4-aminoquinoline derivatives.

Physicochemical Properties and Safety Information

2-Amino-5-diethylaminopentane is a colorless liquid with a faint amine-like odor.[3] It is soluble in water and organic solvents.[3] Proper handling and storage are essential due to its toxic nature upon ingestion, inhalation, and skin absorption.[3]

Property	Value	Reference
CAS Number	140-80-7	
Molecular Formula	C ₉ H ₂₂ N ₂	
Molecular Weight	158.28 g/mol	
Density	0.817 g/mL at 25 °C	[4]
Boiling Point	200-210 °C	[3]
Refractive Index	n ₂₀ /D 1.4429	[4]
Flash Point	68 °C (closed cup)	
Safety	GHS05 (Corrosive)	
Hazard Statements	H314 (Causes severe skin burns and eye damage)	

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-diethylaminopentane via Reductive Amination

This protocol describes the synthesis of **2-Amino-5-diethylaminopentane** from 1-diethylamino-4-pentanone, a common method for its production.[4] The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired diamine.

Materials:

- 1-diethylamino-4-pentanone
- Ammonia (aqueous or gaseous)
- Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄), or Hydrogen gas with a catalyst like Raney Nickel)
- Methanol or Ethanol

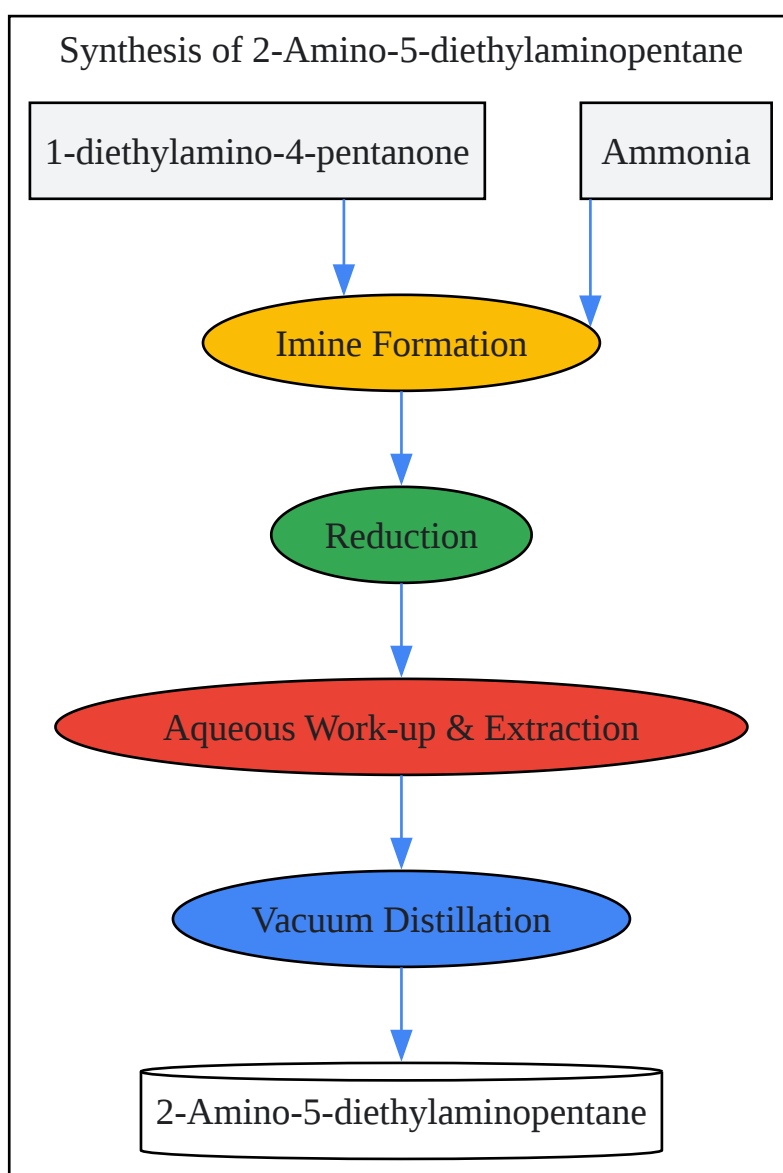
- Acetic acid (catalytic amount, if needed for imine formation)
- Dichloromethane or other suitable organic solvent for extraction
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Distillation apparatus

Procedure:

- Imine Formation: In a round-bottom flask, dissolve 1-diethylamino-4-pentanone in methanol. Add a source of ammonia. To facilitate imine formation, a catalytic amount of acetic acid can be added to maintain a slightly acidic pH. Stir the mixture at room temperature. The reaction can be monitored by techniques like TLC or GC-MS to observe the consumption of the ketone.
- Reduction: Once imine formation is substantial, introduce the reducing agent.
 - For NaBH_3CN : This reducing agent can be present during the imine formation (one-pot procedure).^[5] It is selective for the iminium ion over the ketone.
 - For NaBH_4 : Add the sodium borohydride portion-wise to the reaction mixture, maintaining the temperature with an ice bath if necessary, as the reaction can be exothermic.
 - For Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation reactor. Add a suitable catalyst (e.g., Raney Nickel) and pressurize the vessel with hydrogen gas. The reaction is typically run at elevated temperature and pressure.
- Work-up:
 - After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction carefully by adding water.
 - Remove the organic solvent under reduced pressure.
 - Make the aqueous solution basic by adding a suitable base (e.g., NaOH).
 - Extract the product into an organic solvent like dichloromethane.

- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
- Purification: Purify the crude **2-Amino-5-diethylaminopentane** by vacuum distillation to obtain a colorless liquid.

Logical Workflow for the Synthesis of 2-Amino-5-diethylaminopentane



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Caption: Synthesis of **2-Amino-5-diethylaminopentane** workflow.

Protocol 2: Synthesis of Chloroquine from 4,7-Dichloroquinoline and 2-Amino-5-diethylaminopentane

This protocol details the nucleophilic aromatic substitution reaction to produce Chloroquine.[2][6] The primary amine of **2-Amino-5-diethylaminopentane** displaces the chlorine atom at the 4-position of the quinoline ring.

Materials:

- 4,7-Dichloroquinoline
- **2-Amino-5-diethylaminopentane** (Novoldiamine)
- Solvent (e.g., isopropanol, or neat reaction)
- Base (optional, e.g., N,N-diisopropylethylamine)
- Sodium sulfite (optional)
- Water
- Organic solvent for extraction (e.g., isopropyl acetate, toluene, or ethyl acetate)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Eluent for chromatography (e.g., 1:9 mixture of (10% NH_4OH in MeOH):dichloromethane)

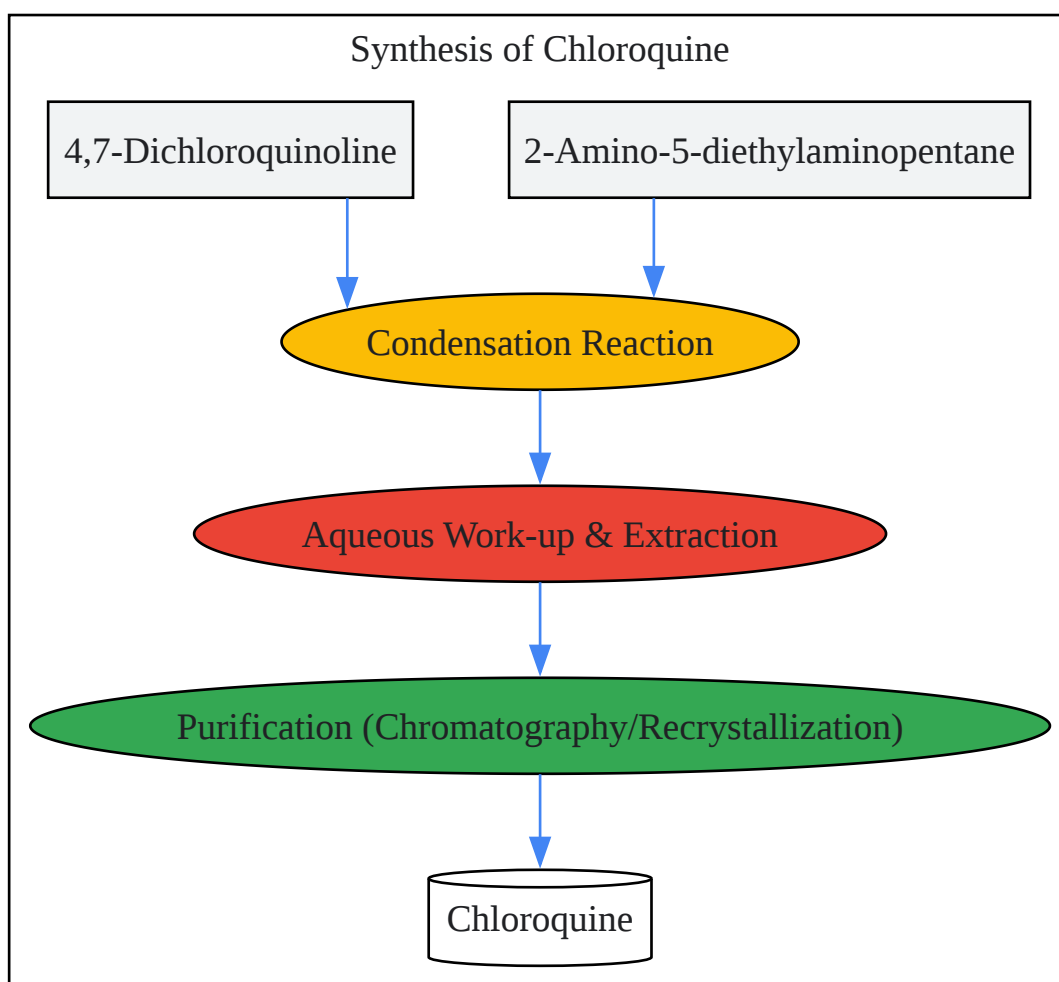
Procedure:

- Reaction Setup: In a reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and **2-Amino-5-diethylaminopentane** (1.05-1.5 equivalents).[7][8] The reaction can be run neat or

in a suitable high-boiling solvent. For smaller scale reactions, a sealed tube or microwave reactor can be used.[\[6\]](#)[\[7\]](#)

- Heating: Heat the reaction mixture. The temperature and duration can vary:
 - Conventional Heating: Reflux at 133-138°C for several hours.[\[8\]](#) Another method suggests heating at 170°C for 24 hours or 180°C.[\[2\]](#)[\[7\]](#)
 - Microwave Irradiation: Irradiate the mixture at 140-180°C for 20-30 minutes.[\[6\]](#)
- Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (4,7-dichloroquinoline) is consumed.
- Work-up:
 - After cooling, pour the reaction mixture into water.
 - Adjust the pH to be alkaline (pH > 10) using a sodium hydroxide solution.[\[8\]](#)
 - Extract the aqueous phase multiple times with an organic solvent (e.g., ethyl acetate).[\[2\]](#)
 - Combine the organic layers and wash with water and then brine.[\[2\]](#)
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Chloroquine base.[\[2\]](#)[\[8\]](#)
- Purification:
 - Recrystallization: The crude product can be recrystallized from a suitable solvent like petroleum ether or ethanol.[\[8\]](#)
 - Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using an appropriate eluent system.[\[7\]](#)

Experimental Workflow for Chloroquine Synthesis



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Caption: Workflow for the synthesis of Chloroquine.

Data Presentation

Table of Reactants and Products for Chloroquine Synthesis:

Compound	Molecular Formula	Molar Mass (g/mol)	Role	Stoichiometric Ratio (Typical)
4,7-Dichloroquinoline	C ₉ H ₅ Cl ₂ N	198.05	Starting Material	1.0
2-Amino-5-diethylaminopentane	C ₉ H ₂₂ N ₂	158.29	Reagent	1.05 - 1.5
Chloroquine	C ₁₈ H ₂₆ ClN ₃	319.87	Product	-

Summary of Reaction Conditions for Chloroquine Synthesis:

Method	Temperature (°C)	Duration	Notes
Conventional Heating	133 - 138	Several hours	Reflux conditions.[8]
Conventional Heating (Sealed Tube)	170	24 hours	High-temperature synthesis.[7]
Conventional Heating	180	Not specified	Alternative high-temperature method. [2]
Microwave Irradiation	140 - 180	20 - 30 minutes	Rapid synthesis method.[6]

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